4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline
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Overview
Description
4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline is a chemical compound with the molecular formula C9H4ClF3N2O and a molecular weight of 248.59 g/mol . It is a white solid that is soluble in most organic solvents . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline typically involves the reaction of 2-amino-6-trifluoromethyl-quinazoline with a chlorinating agent . The process includes:
Starting Material: 2-amino-6-trifluoromethyl-quinazoline.
Chlorination: The amino group is replaced by a chlorine atom using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Hydroxylation: The resulting compound is then hydroxylated to introduce the hydroxyl group at the 6th position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of viral replication .
Comparison with Similar Compounds
4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline can be compared with other quinazoline derivatives, such as:
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline: Similar in structure but with a bromine atom instead of a hydroxyl group.
4-Chloro-6-(trifluoromethyl)quinazoline: Lacks the hydroxyl group, which may affect its biological activity.
The presence of the hydroxyl group in this compound makes it unique and can influence its reactivity and biological properties .
Properties
Molecular Formula |
C9H4ClF3N2O |
---|---|
Molecular Weight |
248.59 g/mol |
IUPAC Name |
4-chloro-2-(trifluoromethyl)quinazolin-6-ol |
InChI |
InChI=1S/C9H4ClF3N2O/c10-7-5-3-4(16)1-2-6(5)14-8(15-7)9(11,12)13/h1-3,16H |
InChI Key |
OEPVYLUATPBVNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=NC(=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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